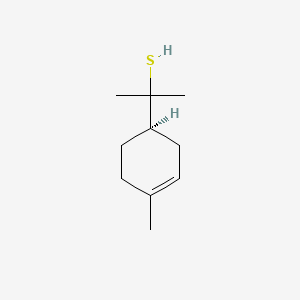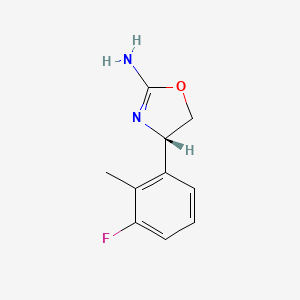
(S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine
Overview
Description
RO-5256390 is a compound developed by Hoffmann-La Roche. It acts as an agonist for the trace amine-associated receptor 1, a highly conserved G-protein-coupled receptor. This compound has shown potential in blocking compulsive and binge-like eating behavior in rats, making it a candidate for treating binge eating disorder .
Mechanism of Action
Target of Action
The primary target of RO5263397 is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor expressed in most vertebrates, including rodents and humans . It plays a significant role in the regulation of the dopaminergic system and is crucial for physiological processes such as locomotion, control of emotional states, and cognition .
Mode of Action
It interacts with TAAR1 by binding to it and activating the receptor . This activation leads to an increase in intracellular cAMP levels . Additionally, RO5263397 can induce the phosphorylation of ERK and CREB in a concentration- and time-dependent manner .
Biochemical Pathways
The activation of TAAR1 by RO5263397 affects several biochemical pathways. Primarily, it influences the dopaminergic, serotonergic, and glutamatergic transmission . The compound’s action on TAAR1 leads to the modulation of these neurotransmitter systems, which are implicated in many brain functions, including rewarding processing and wakefulness .
Result of Action
The activation of TAAR1 by RO5263397 has several molecular and cellular effects. It suppresses high dopamine-dependent hyperactivity in mice lacking the dopamine transporter . Moreover, it produces a strong antidepressant-like effect in the forced swim test, comparable to fluoxetine . This antidepressant-like activity is blocked by pretreatment with SCH23390 (a dopamine D1 receptor antagonist) or NBQX (a glutamate AMPA receptor antagonist), but only partially by WAY100635 (a serotonin 5HT1A receptor antagonist) .
Preparation Methods
The synthesis of RO-5256390 involves several stepsThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the formation of the desired product .
Industrial production methods for RO-5256390 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
RO-5256390 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the molecule.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
RO-5256390 has several scientific research applications:
Chemistry: It is used to study the trace amine-associated receptor 1 and its role in various biochemical pathways.
Biology: Researchers use RO-5256390 to investigate its effects on behavior, particularly in relation to compulsive and binge-like eating.
Medicine: The compound is being explored as a potential treatment for binge eating disorder and other neurological conditions.
Industry: RO-5256390 can be used in the development of new drugs targeting the trace amine-associated receptor 1 .
Comparison with Similar Compounds
RO-5256390 is unique in its high affinity and selectivity for the trace amine-associated receptor 1. Similar compounds include:
RO-5166017: Another agonist for the trace amine-associated receptor 1, but with different pharmacokinetic properties.
RO-5073012: A compound with similar effects on neurotransmission but targeting different receptors.
The uniqueness of RO-5256390 lies in its specific action on the trace amine-associated receptor 1, making it a valuable tool for studying this receptor and its role in behavior and neurological disorders .
Properties
IUPAC Name |
(4S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-4,9H,5H2,1H3,(H2,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHOUWIYOVWGHV-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2COC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1F)[C@H]2COC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357266-05-7 | |
| Record name | RO-5263397 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357266057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RO-5263397 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P4KD8GDR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary molecular target of RO5263397?
A1: RO5263397 acts as a selective agonist of TAAR1, a G protein-coupled receptor primarily found in the brain and peripheral tissues. [, , ]
Q2: How does RO5263397 interact with TAAR1?
A2: RO5263397 binds to TAAR1, leading to its activation and initiation of downstream signaling cascades. This activation elevates intracellular cAMP levels and triggers the phosphorylation of ERK and CREB. []
Q3: What are the downstream effects of TAAR1 activation by RO5263397?
A3: TAAR1 activation by RO5263397 modulates dopaminergic, serotonergic, and glutamatergic neurotransmission. [, , , , ] It can also impact various behavioral and physiological processes, including locomotion, emotional states, cognition, and addiction-related behaviors. [, , , , , , ]
Q4: What is the molecular formula and weight of (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (RO5263397)?
A4: While the provided research doesn't explicitly state the molecular formula and weight of RO5263397, these can be deduced from its chemical structure, which is depicted in the research. [, ]
Q5: Is there any available spectroscopic data for this compound (RO5263397)?
A5: The provided research papers do not provide detailed spectroscopic data for RO5263397.
Q6: How do structural modifications of this compound (RO5263397) influence its activity and selectivity?
A6: Research highlights the discovery of 2-aminooxazolines, including RO5263397, as a novel class of highly potent and selective TAAR1 ligands. Structural modifications, starting from a known adrenergic compound, led to the development of several potent TAAR1 agonists, including RO5263397, RO5166017, RO5256390, and RO5203648. These compounds demonstrate good oral bioavailability and in vivo activity in animal models relevant to psychiatric disorders and addiction. []
Q7: Are there any known genetic polymorphisms that affect the metabolism of this compound (RO5263397)?
A7: Yes, a splice site mutation in the UGT2B10 gene significantly impacts RO5263397 metabolism. This polymorphism is prevalent in African populations (45%), less common in Asians (8%), and rare in Caucasians (<1%). Homozygosity for this variant leads to substantially lower intrinsic clearance of the compound. []
Q8: What is the efficacy of this compound (RO5263397) in animal models of addiction?
A8: RO5263397 has demonstrated promising preclinical efficacy in various animal models of addiction. It attenuates abuse-related behavioral effects of stimulants like cocaine and methamphetamine. [, , , , , , ] In rats, it diminishes cocaine-induced behavioral sensitization, reduces self-administration of both cocaine and methamphetamine, and hinders cue- and drug-induced reinstatement of drug-seeking behavior. [, , ]
Q9: Does this compound (RO5263397) demonstrate efficacy in addressing nicotine addiction?
A9: Yes, research suggests that RO5263397 shows promise in addressing nicotine addiction. It reduces nicotine-induced hyperlocomotion in rats and prevents the development of nicotine sensitization. [, ] In rats with long-access nicotine self-administration, RO5263397 attenuates withdrawal-related anxiety-like behavior, normalizes hypersensitivity, and decreases the motivation to self-administer nicotine. []
Q10: What are the effects of RO5263397 on cognitive function in preclinical models?
A10: RO5263397 has been shown to modulate cognitive function in preclinical models. [, , , , ] For example, it enhances sensory gating in mice, a process related to filtering sensory information. [] It also improves recognition memory in mice. [] In rats, it modulates mismatch negativity-like responses, a potential biomarker for schizophrenia. [] Additionally, studies in Cynomolgus macaques show that RO5263397 promotes wakefulness without impairing cognition. []
Q11: Does this compound (RO5263397) affect dopamine levels in the brain?
A11: Yes, RO5263397 influences dopamine levels in the brain. It prevents methamphetamine-induced dopamine overflow in the nucleus accumbens, a brain region associated with reward and motivation. [] This suggests a potential mechanism by which RO5263397 may exert its effects on addiction-related behaviors. []
Q12: Are there any other promising targets for addiction treatment besides TAAR1?
A12: Yes, research is exploring several other potential targets for addiction treatment. [, , ] These include, but are not limited to, other G protein-coupled receptors, ion channels, and transporters involved in neurotransmission. The development of novel therapeutic agents targeting these pathways holds promise for addressing the complex challenges of addiction.
Q13: What research tools and resources are essential for further investigation of this compound (RO5263397) and TAAR1?
A13: Further investigations into RO5263397 and TAAR1 necessitate a multidisciplinary approach, leveraging advanced research tools and resources: [, , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



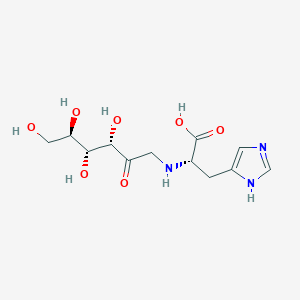
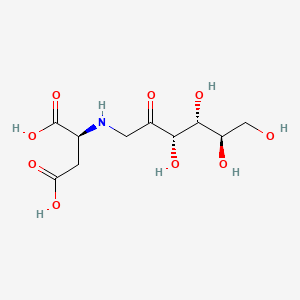
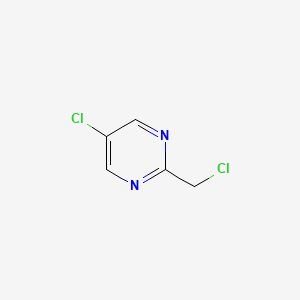
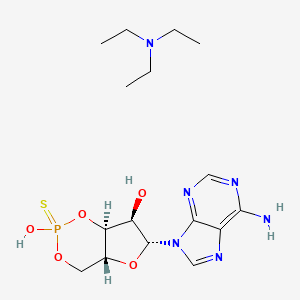
![Methyl 2-[5-amino-2-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]hexanoylamino]-4-hydroxyphenoxy]acetate](/img/structure/B570095.png)
